molecular formula C15H17NO2S B291521 N-(2-isopropylphenyl)benzenesulfonamide

N-(2-isopropylphenyl)benzenesulfonamide

Cat. No.: B291521
M. Wt: 275.4 g/mol
InChI Key: WRCQNJCVNSDCDE-UHFFFAOYSA-N
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Description

N-(2-isopropylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with a 2-isopropylphenyl group. This compound falls under the broader category of aryl sulfonamides, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

N-(2-propan-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H17NO2S/c1-12(2)14-10-6-7-11-15(14)16-19(17,18)13-8-4-3-5-9-13/h3-12,16H,1-2H3

InChI Key

WRCQNJCVNSDCDE-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Sulfonamide derivatives vary widely based on substituent type, position, and chain length. Below is a comparative analysis of N-(2-isopropylphenyl)benzenesulfonamide with structurally related compounds:

Aryl-Substituted Benzenesulfonamides
Compound Name Substituents Key Properties/Activities Reference
This compound 2-isopropylphenyl High lipophilicity (predicted); structural analog to bioactive sulfonamides .
T0901317 N-(2,2,2-trifluoro-ethyl)-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-phenyl] LXR agonist (EC50 ~300 nM); improved pharmacological profile via fluorinated substituents .
N-(4-hydroxyphenyl)benzenesulfonamide 4-hydroxyphenyl Exhibits intermolecular N–H⋯O and O–H⋯O hydrogen bonding; foundational for sulfur-containing heterocycles .
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Ethyl and 2-methoxyphenyl Structural studies emphasize hydrogen bonding and steric effects from methoxy groups .

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in T0901317) enhance receptor-binding affinity and metabolic stability compared to alkyl or hydroxy groups .
  • Hydrogen-bonding capacity (e.g., hydroxyl in N-(4-hydroxyphenyl)benzenesulfonamide) influences crystal packing and solubility .
  • Steric hindrance from bulky substituents (e.g., 2-isopropyl) may reduce enzymatic degradation but could limit solubility .
Alkylamine-Substituted Sulfonamides

describes sulfonamides with alkylamine chains (ethyl to hexyl). These compounds exhibit:

  • Variable bioactivity : Shorter chains (ethyl, propyl) may favor interactions with hydrophilic enzyme pockets, while longer chains (hexyl) could improve binding to hydrophobic targets .

Comparison with this compound :
The 2-isopropyl group provides moderate lipophilicity (logP ~3.5–4.0, estimated) compared to hexyl-substituted analogs (logP >5), suggesting a balance between solubility and bioavailability .

Heterocyclic and Hybrid Derivatives
  • Schiff base sulfonamides (e.g., (Z)-N-(thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide): Exhibit photophysical properties and metal-chelation capabilities, useful in sensor or catalytic applications .

Structural Advantage of this compound : The absence of complex heterocycles simplifies synthesis while retaining modifiable sites (e.g., sulfonamide NH) for further functionalization .

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